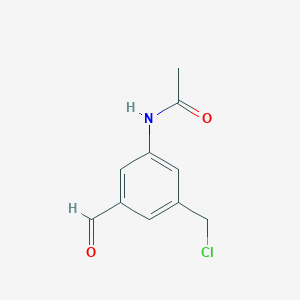
N-(3-(Chloromethyl)-5-formylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Chloromethyl)-5-formylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloromethyl group and a formyl group attached to a phenyl ring, which is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)-5-formylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound to introduce the formyl group.
Chloromethylation: The formylated aromatic compound is then subjected to chloromethylation using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Acetamidation: The final step involves the reaction of the chloromethylated compound with acetamide under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
N-(3-(Chloromethyl)-5-formylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-(3-(Carboxymethyl)-5-formylphenyl)acetamide.
Reduction: N-(3-(Hydroxymethyl)-5-formylphenyl)acetamide.
Substitution: N-(3-(Substituted-methyl)-5-formylphenyl)acetamide derivatives.
科学的研究の応用
N-(3-(Chloromethyl)-5-formylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-(Chloromethyl)-5-formylphenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The formyl group can also participate in various biochemical reactions, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
N-(3-(Chloromethyl)phenyl)acetamide: Lacks the formyl group, which may result in different reactivity and applications.
N-(3-(Formylphenyl)acetamide: Lacks the chloromethyl group, affecting its potential for nucleophilic substitution reactions.
N-(3-(Hydroxymethyl)-5-formylphenyl)acetamide: A reduced form of the compound with different chemical properties.
Uniqueness
N-(3-(Chloromethyl)-5-formylphenyl)acetamide is unique due to the presence of both chloromethyl and formyl groups, which confer distinct reactivity and potential applications. This combination allows for versatile chemical modifications and the exploration of various biological activities.
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
N-[3-(chloromethyl)-5-formylphenyl]acetamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(14)12-10-3-8(5-11)2-9(4-10)6-13/h2-4,6H,5H2,1H3,(H,12,14) |
InChIキー |
DISWQUUPEOCCEA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



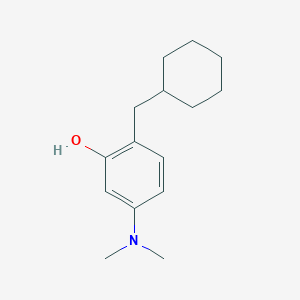
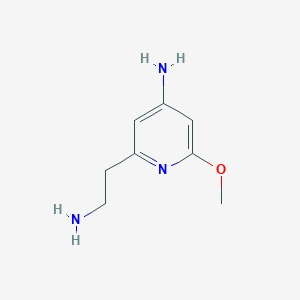
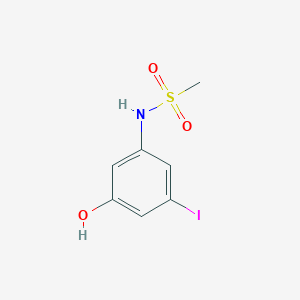
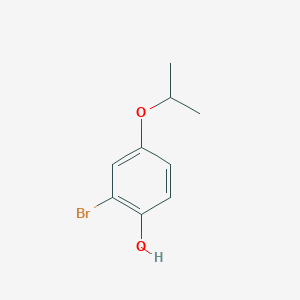
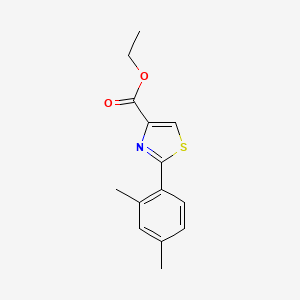
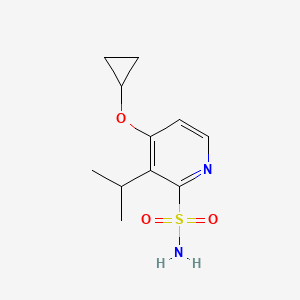
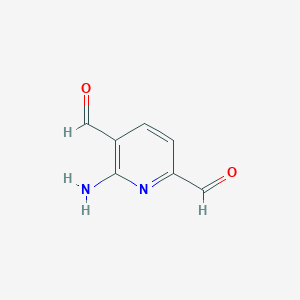
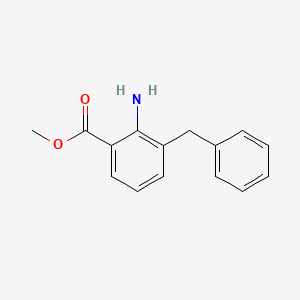
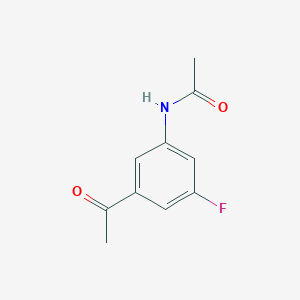
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)



